molecular formula C28H28ClN3O3S B4713961 ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4713961
M. Wt: 522.1 g/mol
InChI Key: LPHWORMMADMCAE-DEDYPNTBSA-N
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Description

Ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound. It features a complex structure with multiple functional groups, including a pyrrole ring, a benzothiophene moiety, and various substituents. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely involves multiple steps, including the formation of the pyrrole ring, the introduction of the benzothiophene moiety, and the addition of various substituents. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Substitution reactions might involve replacing one substituent with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate might be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Its interactions with various biological targets could provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound might be explored as a lead compound for drug development. Its structure could be modified to enhance its efficacy, selectivity, and pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers, dyes, or electronic components. Its complex structure might impart desirable characteristics, such as stability, conductivity, or color.

Mechanism of Action

The mechanism of action of ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins involved in various biological pathways. Understanding these interactions could provide insights into the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrole or benzothiophene derivatives with various substituents. Examples could include:

  • Ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate might lie in its specific combination of functional groups and substituents, which could impart unique chemical and biological properties. Comparing its structure and activities with those of similar compounds could highlight its potential advantages and applications.

Properties

IUPAC Name

ethyl 2-[3-[(E)-3-(3-chloro-4-methylanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3S/c1-5-35-28(34)25-22-8-6-7-9-24(22)36-27(25)32-17(3)12-19(18(32)4)13-20(15-30)26(33)31-21-11-10-16(2)23(29)14-21/h10-14H,5-9H2,1-4H3,(H,31,33)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHWORMMADMCAE-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C(C#N)C(=O)NC4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C(\C#N)/C(=O)NC4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(3-{(1E)-3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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